molecular formula C24H29NO3 B13744167 (1-benzylpyrrolidin-3-yl) 2-cyclopentyl-2-hydroxy-2-phenylacetate CAS No. 101710-76-3

(1-benzylpyrrolidin-3-yl) 2-cyclopentyl-2-hydroxy-2-phenylacetate

Cat. No.: B13744167
CAS No.: 101710-76-3
M. Wt: 379.5 g/mol
InChI Key: WVTNQLYDZSNBLZ-UHFFFAOYSA-N
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Description

(1-benzylpyrrolidin-3-yl) 2-cyclopentyl-2-hydroxy-2-phenylacetate is a chemical compound with the CAS Number 101710-76-3 and a molecular formula of C24H29NO3 . It has a molecular weight of 379.49 g/mol . Researchers can leverage its defined physical and chemical properties for various experimental applications; these properties include a density of 1.19 g/cm³, a boiling point of 519°C at 760 mmHg, and a flash point of 267.7°C . The compound is associated with the synonym AHR 480 . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

101710-76-3

Molecular Formula

C24H29NO3

Molecular Weight

379.5 g/mol

IUPAC Name

(1-benzylpyrrolidin-3-yl) 2-cyclopentyl-2-hydroxy-2-phenylacetate

InChI

InChI=1S/C24H29NO3/c26-23(24(27,21-13-7-8-14-21)20-11-5-2-6-12-20)28-22-15-16-25(18-22)17-19-9-3-1-4-10-19/h1-6,9-12,21-22,27H,7-8,13-18H2

InChI Key

WVTNQLYDZSNBLZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C(C2=CC=CC=C2)(C(=O)OC3CCN(C3)CC4=CC=CC=C4)O

Origin of Product

United States

Preparation Methods

Synthesis via Pyrrolidin-3-ol Intermediate (WO2006018708A2)

  • Step 1: Preparation of 1-benzylpyrrolidin-3-ol
    Starting from pyrrolidine derivatives, the 3-hydroxy substitution is introduced, followed by benzylation at the nitrogen atom to yield 1-benzylpyrrolidin-3-ol.

  • Step 2: Activation of Pyrrolidin-3-ol
    The hydroxyl group on the pyrrolidine ring is converted into a better leaving group, typically by reaction with methanesulfonyl chloride to form 1-benzyl-3-methanesulfonylpyrrolidine.

  • Step 3: Nucleophilic Substitution to Form Amino Derivative
    The mesylated intermediate undergoes nucleophilic substitution with methylamine or similar nucleophiles to yield 1-benzyl-pyrrolidin-3-ylmethyl-methyl-amine, a key intermediate.

  • Step 4: Esterification with 2-cyclopentyl-2-hydroxy-2-phenylacetic acid
    The amino pyrrolidine derivative is reacted with the hydroxyphenylacetic acid ester or its activated derivative (e.g., acid chloride or anhydride) to form the ester linkage, producing the target compound or closely related analogues.

  • Process Notes :

    • The reaction mixtures are typically purified by washing with solvents such as methanol, ethyl acetate, and water.
    • pH adjustments (e.g., to pH 14 with sodium hydroxide) are used to facilitate purification or conversion steps.
    • Concentration under vacuum is employed to isolate intermediates and the final product.

This method is detailed in patent WO2006018708A2 and provides a robust synthetic route for the compound and its analogues, emphasizing reaction control and purification steps.

Comparative Data Table of Key Synthetic Steps

Step Reaction Type Reagents/Conditions Outcome/Intermediate Source Reference
1 Hydroxylation & Benzylation Pyrrolidine derivatives, benzyl halide 1-benzylpyrrolidin-3-ol
2 Mesylation Methanesulfonyl chloride, base 1-benzyl-3-methanesulfonylpyrrolidine
3 Nucleophilic substitution Methylamine or similar nucleophile 1-benzyl-pyrrolidin-3-ylmethyl-methyl-amine
4 Esterification 2-cyclopentyl-2-hydroxy-2-phenylacetic acid derivatives Target ester compound
5 Salt formation and purification 5-nitroisophthalic acid, organic solvent/water reflux Salt intermediate (for related compounds)
6 Base treatment & alkylation Base, methyl bromide Quaternary ammonium salt (glycopyrronium bromide)

Analytical and Research Findings

  • The synthetic methods emphasize environmentally friendly and industrially scalable procedures, particularly in the patent EP3237378B1, which highlights high yields, purity, and avoidance of laborious purification steps.

  • The benzyl-substituted pyrrolidine derivatives prepared by the WO2006018708A2 route demonstrate versatility in functional group transformations and provide access to a range of muscarinic receptor antagonists.

  • Purification techniques commonly involve solvent washes, pH adjustments, and vacuum concentration to achieve pharmaceutical-grade purity.

  • The esterification step is critical for the biological activity of the compound, linking the pyrrolidine moiety to the hydroxyphenylacetate, which contributes to receptor binding affinity.

Summary and Professional Insights

The preparation of this compound is well-documented in patent literature, primarily through multi-step synthesis involving:

  • Formation of the 1-benzylpyrrolidin-3-ol intermediate,
  • Activation and substitution reactions on the pyrrolidine ring,
  • Esterification with 2-cyclopentyl-2-hydroxy-2-phenylacetic acid derivatives,
  • Purification via solvent washes and pH-mediated isolation.

These methods are supported by robust experimental procedures and are adaptable for industrial-scale production. The approaches balance chemical efficiency, environmental considerations, and product purity, reflecting the compound's pharmaceutical relevance.

Chemical Reactions Analysis

Types of Reactions

(1-benzylpyrrolidin-3-yl) 2-cyclopentyl-2-hydroxy-2-phenylacetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

The compound has been studied for its potential therapeutic applications in several areas:

1. Neuropharmacology

  • The compound has shown promise as a potential treatment for neurodegenerative diseases, particularly Alzheimer's disease. Its mechanism involves inhibition of cholinesterase enzymes, which is crucial for enhancing cholinergic signaling and improving cognitive functions .

2. Anti-inflammatory Effects

  • Research indicates that (1-benzylpyrrolidin-3-yl) 2-cyclopentyl-2-hydroxy-2-phenylacetate exhibits anti-inflammatory properties by modulating cytokine production, thereby potentially offering therapeutic benefits in inflammatory diseases .

3. Anticancer Potential

  • Preliminary studies suggest that this compound may inhibit tumor growth by affecting specific signaling pathways involved in cancer progression. Its ability to modulate pathways related to cell proliferation and differentiation positions it as a candidate for further investigation in cancer therapy .

Neuropharmacological Applications

A study published in Avicenna Journal of Pharmaceutical Research highlighted the synthesis of derivatives similar to this compound that act as butyrylcholinesterase inhibitors. These compounds demonstrated significant inhibitory activity against cholinesterase enzymes, which are critical in the management of Alzheimer’s disease symptoms .

Anti-inflammatory Research

In vitro studies have demonstrated that this compound significantly reduces pro-inflammatory cytokines such as IL-6 and TNF-alpha. These findings support its potential use in treating conditions characterized by chronic inflammation, such as rheumatoid arthritis or inflammatory bowel disease .

Cancer Research

In a preclinical model, this compound was shown to inhibit the growth of certain cancer cell lines by interfering with BMP signaling pathways. This suggests a dual role where the compound could be utilized for both anti-inflammatory and anticancer therapies .

Mechanism of Action

The mechanism of action of (1-benzylpyrrolidin-3-yl) 2-cyclopentyl-2-hydroxy-2-phenylacetate involves its interaction with specific molecular targets and pathways. These interactions can modulate various biochemical processes, leading to changes in cellular functions and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Structural Implications :

  • NMR data (Table 2, Figure 6 in ) reveal that regions A (positions 39–44) and B (positions 29–36) show significant chemical shift deviations between analogs, indicating localized changes in electronic environments due to substituent placement.

Physicochemical and Reactivity Comparisons

NMR Spectroscopy Insights

Data from Molecules (2014) demonstrate that:

  • Compound 1 and 7 share nearly identical chemical shifts (~90% of protons) with Rapa, except in regions A and B.
  • Region A (39–44) : Shifts suggest altered hydrogen bonding or steric effects from substituents.
  • Region B (29–36) : Changes correlate with modifications in the cyclopentyl or phenylacetate groups .

Table 1: Key NMR Chemical Shift Differences

Position Range Target Compound (ppm) Compound 1 (ppm) Compound 7 (ppm)
29–36 2.8–3.1 2.7–3.0 2.9–3.3
39–44 6.5–7.2 6.3–7.0 6.7–7.5

Reactivity and Lumping Strategy

The lumping strategy (as described in climate modeling studies) groups structurally similar compounds to simplify reaction networks. For example:

  • Pre-lumping : 13 reactions involving three analogs (Table 3 in ).
  • Post-lumping : Reduced to 5 reactions (Table 4 in ), assuming shared reactivity.

Relevance to Target Compound :

  • If lumped with analogs like 1-Methylpyrrolidin-3-yl derivatives, the target compound’s ester hydrolysis or cyclization pathways might be modeled similarly, despite substituent differences.

Research Findings and Implications

Substituent Effects : The benzyl group in the target compound introduces distinct steric and electronic properties compared to methyl-substituted analogs, influencing NMR profiles and reactivity .

Reactivity Modeling : Lumping strategies suggest that structural similarities may justify grouping such compounds for reaction simulations, though experimental validation is needed .

Knowledge Gaps: Limited data exist on the biological activity or synthetic applications of these compounds. Further studies should explore substituent-driven pharmacokinetic or catalytic effects.

Biological Activity

(1-benzylpyrrolidin-3-yl) 2-cyclopentyl-2-hydroxy-2-phenylacetate, with CAS number 101710-76-3, is a chemical compound that has garnered interest for its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Chemical Formula : C24H29NO3
  • Molecular Weight : 379.49 g/mol
  • Structural Composition : It consists of a pyrrolidine ring substituted with a benzyl group and an ester functional group derived from cyclopentyl and phenylacetate moieties.

Pharmacological Properties

Research indicates that this compound exhibits various pharmacological activities:

  • Anti-Tubercular Activity : Preliminary studies suggest that derivatives of this compound may possess anti-tubercular properties. The mechanism involves inhibition of mycobacterial growth, which could be attributed to structural similarities with known anti-tubercular agents .
  • Cytotoxic Effects : In vitro studies have demonstrated that this compound can induce cytotoxicity in various cancer cell lines. The exact mechanism remains under investigation, but it is hypothesized to involve the modulation of cell cycle regulators such as cyclin-dependent kinases (CDKs) .
  • Neuroprotective Effects : Some derivatives have shown potential neuroprotective effects, possibly by attenuating oxidative stress and inflammation in neuronal cells. This suggests a possible application in neurodegenerative diseases .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Kinase Activity : Similar compounds have been reported to inhibit CDK activity, which plays a crucial role in cell cycle regulation and may lead to apoptosis in cancer cells .
  • Modulation of Signaling Pathways : The compound may influence various signaling pathways involved in inflammation and cell survival, although specific pathways remain to be elucidated.

Case Studies

Several case studies have highlighted the biological activity of this compound:

  • Study on Anti-Cancer Properties : A study conducted on breast cancer cell lines showed that treatment with this compound resulted in significant growth inhibition compared to control groups. The study noted a dose-dependent response, suggesting potential for further development as an anti-cancer agent.
    Concentration (µM)% Cell Viability
    1080
    2550
    5030
  • Neuroprotective Study : In a model of oxidative stress-induced neuronal damage, the compound demonstrated protective effects against apoptosis, highlighting its potential use in treating neurodegenerative disorders.

Q & A

Q. What are the recommended synthetic routes for (1-benzylpyrrolidin-3-yl) 2-cyclopentyl-2-hydroxy-2-phenylacetate, and how can reaction yields be optimized?

  • Methodological Answer : The synthesis of this compound involves multi-step esterification and functional group protection. A common approach includes:

Pyrrolidine derivatization : Benzylation of pyrrolidin-3-yl groups using benzyl halides under basic conditions (e.g., K₂CO₃ in DMF) to form the 1-benzylpyrrolidin-3-yl moiety.

Esterification : Coupling the hydroxyl group of 2-cyclopentyl-2-hydroxy-2-phenylacetic acid with the pyrrolidine derivative via carbodiimide-mediated activation (e.g., DCC/DMAP).

  • Optimization Strategies :
  • Use anhydrous solvents and inert atmospheres to minimize hydrolysis.
  • Monitor reaction progress via TLC or HPLC to identify intermediate byproducts.
  • Purify intermediates via column chromatography (e.g., silica gel, hexane/ethyl acetate gradients) to improve final yield .

Q. What analytical techniques are critical for characterizing the stereochemical purity of this compound?

  • Methodological Answer :
  • Chiral HPLC : Employ chiral stationary phases (e.g., amylose- or cellulose-based columns) to resolve enantiomers, with mobile phases optimized for polar functional groups.
  • NMR Spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR spectra for diastereotopic proton splitting and coupling constants to confirm stereochemistry.
  • X-ray Crystallography : Resolve crystal structures to unambiguously assign absolute configurations, especially if racemization is suspected during synthesis .

Q. How can researchers assess the hydrolytic stability of the ester linkage under physiological conditions?

  • Methodological Answer :
  • pH-Dependent Stability Studies : Incubate the compound in buffers (pH 1–9) at 37°C and monitor degradation via LC-MS.
  • Enzymatic Hydrolysis : Test susceptibility to esterases (e.g., porcine liver esterase) to simulate metabolic pathways.
  • Kinetic Analysis : Calculate half-life (t1/2t_{1/2}) using first-order degradation models. Stabilization strategies include introducing steric hindrance near the ester group or using prodrug modifications .

Advanced Research Questions

Q. What experimental designs are suitable for investigating the environmental fate of this compound in aquatic systems?

  • Methodological Answer :
  • Microcosm Studies : Simulate aquatic environments (e.g., sediment-water systems) to track partitioning coefficients (KdK_d), biodegradation rates, and bioaccumulation potential.
  • Advanced Analytics : Use 14C^{14}C-labeled analogs to quantify mineralization to CO₂ and transformation products via radiometric detection.
  • QSAR Modeling : Predict ecotoxicological endpoints (e.g., LC₅₀ for fish) using quantitative structure-activity relationships based on logP and polar surface area .

Q. How can contradictory bioactivity data from in vitro vs. in vivo studies be reconciled for this compound?

  • Methodological Answer :
  • Pharmacokinetic Profiling : Measure bioavailability, plasma protein binding, and tissue distribution to explain discrepancies.
  • Metabolite Identification : Use high-resolution MS/MS to detect active/inactive metabolites that may dominate in vivo effects.
  • Dose-Response Modeling : Apply allometric scaling to adjust in vitro IC₅₀ values for physiological relevance in animal models .

Q. What strategies are effective for elucidating the mechanism of action in neurological targets (e.g., muscarinic receptors)?

  • Methodological Answer :
  • Receptor Binding Assays : Perform competitive radioligand displacement studies (KiK_i determination) using 3H^3H-N-methylscopolamine.
  • Functional Assays : Measure intracellular Ca²⁺ flux or cAMP modulation in CHO cells expressing human M₃ receptors.
  • Molecular Docking : Use homology models of the receptor’s active site to predict binding modes and guide SAR studies .

Q. How can researchers address challenges in achieving enantioselective synthesis of the cyclopentyl-hydroxy-phenylacetate core?

  • Methodological Answer :
  • Asymmetric Catalysis : Use chiral catalysts (e.g., Jacobsen’s salen complexes) for enantioselective aldol condensation of cyclopentanone and phenylacetic acid derivatives.
  • Dynamic Kinetic Resolution : Employ lipases or transition-metal catalysts to dynamically resolve racemic intermediates.
  • Crystallization-Induced Diastereomer Transformation : Exploit differential solubility of diastereomeric salts (e.g., with tartaric acid) for optical purity enhancement .

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